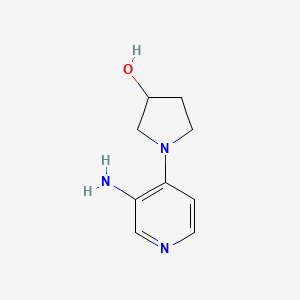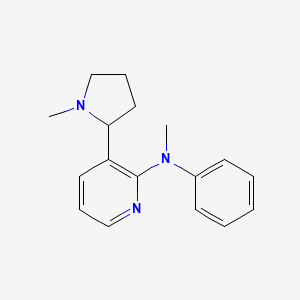
N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyridine ring, a phenyl group, and a methylated pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.
Methylation: The final step involves the methylation of the pyrrolidine ring using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
Applications De Recherche Scientifique
N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-3-pyrrolidinol
- N-Methyl-4-piperidinol
- 3-Hydroxy-1-methylpyrrolidine
Comparison
Compared to similar compounds, N-Methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine is unique due to its combination of a pyridine ring, phenyl group, and methylated pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H21N3 |
|---|---|
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
N-methyl-3-(1-methylpyrrolidin-2-yl)-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C17H21N3/c1-19-13-7-11-16(19)15-10-6-12-18-17(15)20(2)14-8-4-3-5-9-14/h3-6,8-10,12,16H,7,11,13H2,1-2H3 |
Clé InChI |
VXEMHZBBJRHJPE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=C(N=CC=C2)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


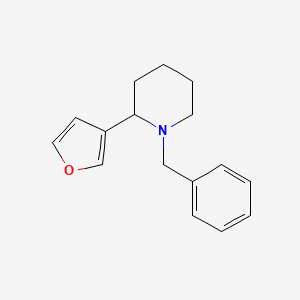
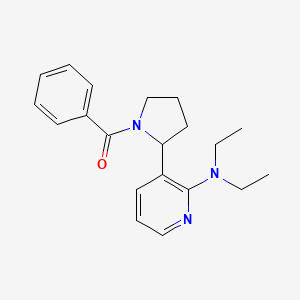


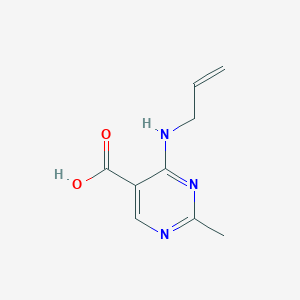



![2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)



